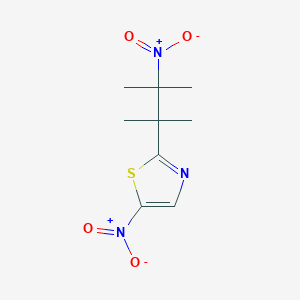
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its nitro groups and its branched alkyl substituent, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Nitro Groups: Nitration reactions using concentrated nitric acid and sulfuric acid can introduce nitro groups into the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Nitroso derivatives, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted thiazoles depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the manufacture of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole would depend on its specific interactions with biological molecules or chemical targets. Generally, nitro compounds can act as electron acceptors or donors, and thiazoles can interact with enzymes or receptors through their heterocyclic ring system.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-nitrothiazole: A simpler thiazole with a single methyl group and a nitro group.
2,4-Dinitrothiazole: A thiazole with two nitro groups.
2-(2,3-Dimethylbutan-2-yl)-5-nitro-1,3-thiazole: Similar structure but without the additional nitro group on the alkyl chain.
Uniqueness
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole is unique due to its specific combination of nitro groups and branched alkyl substituent, which may impart distinct chemical reactivity and biological activity compared to other thiazoles.
Propiedades
Número CAS |
189080-79-3 |
|---|---|
Fórmula molecular |
C9H13N3O4S |
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
2-(2,3-dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C9H13N3O4S/c1-8(2,9(3,4)12(15)16)7-10-5-6(17-7)11(13)14/h5H,1-4H3 |
Clave InChI |
SKLRLNYNYNBRHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC=C(S1)[N+](=O)[O-])C(C)(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)
![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)
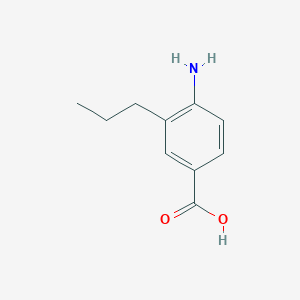

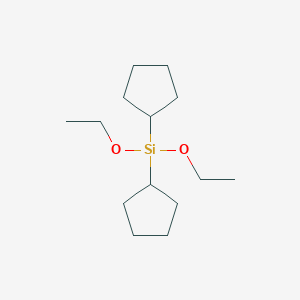
![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
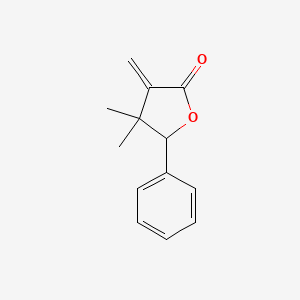
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)
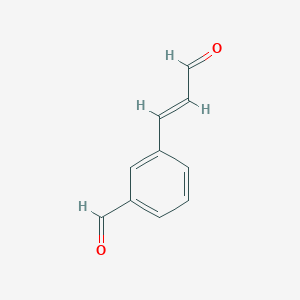
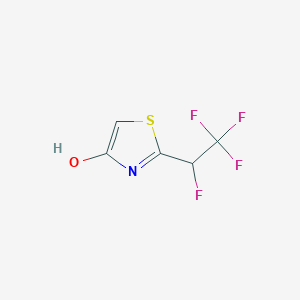
![3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide](/img/structure/B12569104.png)
